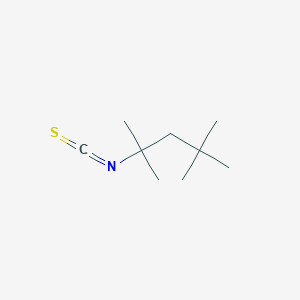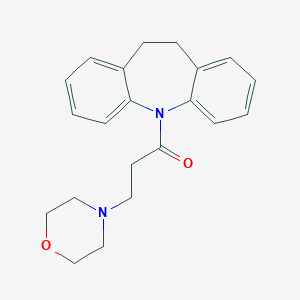
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(3-morpholinopropionyl)-, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used in the treatment of schizophrenia. It was first synthesized in 1958 by Wander AG, Switzerland, and later introduced in the market in 1972. Clozapine is known to be an effective antipsychotic drug that has a unique mechanism of action and a broad range of therapeutic applications.
Mécanisme D'action
The mechanism of action of clozapine is not fully understood, but it is believed to work by blocking the dopamine D4 receptors and serotonin 5-HT2A receptors in the brain. This results in a decrease in the levels of dopamine and serotonin in the brain, which helps to alleviate the symptoms of schizophrenia.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects on the body. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to regulate brain activity. Clozapine has also been found to decrease the levels of glutamate in the brain, which is an excitatory neurotransmitter that can cause overstimulation. Additionally, clozapine has been found to have an anti-inflammatory effect on the body, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine has a number of advantages for lab experiments. It is a well-studied drug that has a unique mechanism of action and a broad range of therapeutic applications. It is also relatively easy to synthesize and is readily available. However, there are also some limitations to using clozapine in lab experiments. It can be difficult to work with due to its low solubility in water, and it can also be toxic in high doses.
Orientations Futures
There are a number of future directions for research on clozapine. One area of interest is in the development of new drugs that target the same receptors as clozapine but with fewer side effects. Another area of interest is in the development of new delivery methods for clozapine, such as transdermal patches or inhalers. Additionally, there is ongoing research into the use of clozapine in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of clozapine involves the reaction between 2-chloro-5-nitrobenzophenone and 3-morpholinopropionyl chloride in the presence of a base such as sodium hydride. The reaction results in the formation of clozapine, which is then purified by recrystallization. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
Clozapine has been extensively studied and is known to have a wide range of therapeutic applications. It is primarily used in the treatment of schizophrenia, but it has also been found to be effective in the treatment of other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Clozapine has also been studied in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
18300-60-2 |
|---|---|
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H24N2O2/c24-21(11-12-22-13-15-25-16-14-22)23-19-7-3-1-5-17(19)9-10-18-6-2-4-8-20(18)23/h1-8H,9-16H2 |
Clé InChI |
FFJCFAKYCODHSP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4 |
SMILES canonique |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCN4CCOCC4 |
Autres numéros CAS |
18300-60-2 |
Synonymes |
10,11-Dihydro-5-(3-morpholino-1-oxopropyl)-5H-dibenz[b,f]azepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



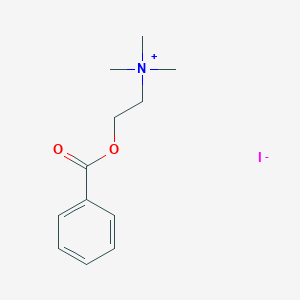
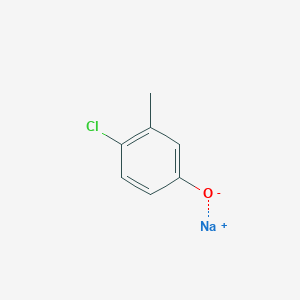
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
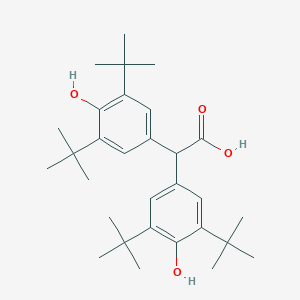
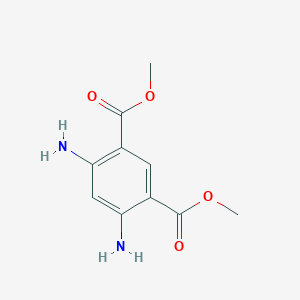
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)

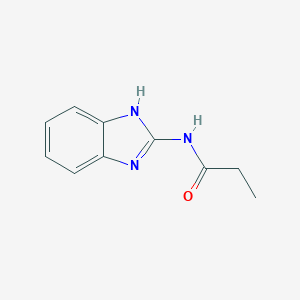

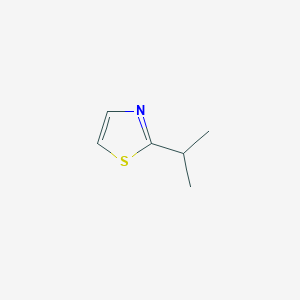
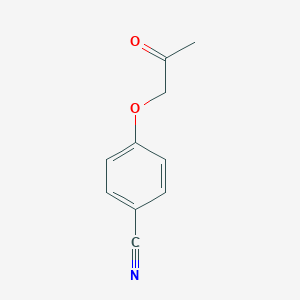
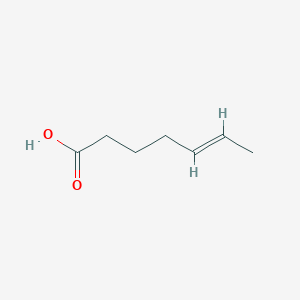
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
